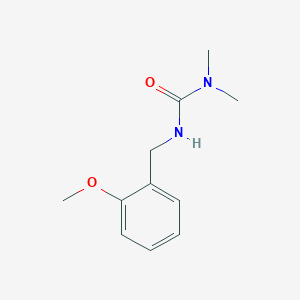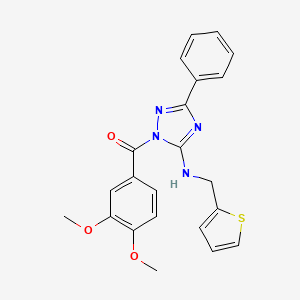
N'-(2-methoxybenzyl)-N,N-dimethylurea
Descripción general
Descripción
N'-(2-methoxybenzyl)-N,N-dimethylurea, also known as memantine, is a medication used to treat moderate to severe Alzheimer's disease. It was first synthesized in the 1960s and approved by the FDA in 2003. Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. In
Mecanismo De Acción
Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. In Alzheimer's disease, there is an excess of glutamate in the brain, which can lead to neuronal damage. By blocking the action of glutamate, N'-(2-methoxybenzyl)-N,N-dimethylurea can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It can reduce the production of reactive oxygen species, which can cause oxidative damage to neurons. Memantine can also increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, N'-(2-methoxybenzyl)-N,N-dimethylurea can reduce the production of pro-inflammatory cytokines, which can contribute to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(2-methoxybenzyl)-N,N-dimethylurea in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the disease process. In addition, N'-(2-methoxybenzyl)-N,N-dimethylurea has been extensively studied in clinical trials, which provides a wealth of data on its safety and efficacy.
One limitation of using N'-(2-methoxybenzyl)-N,N-dimethylurea in lab experiments is that it can have off-target effects. For example, N'-(2-methoxybenzyl)-N,N-dimethylurea can block the action of other neurotransmitters, such as acetylcholine and serotonin. This can lead to unwanted side effects and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N'-(2-methoxybenzyl)-N,N-dimethylurea. One area of interest is the development of new formulations that can improve the bioavailability of the drug. Another area of interest is the use of N'-(2-methoxybenzyl)-N,N-dimethylurea in combination with other drugs to improve its efficacy. Finally, there is interest in exploring the potential use of N'-(2-methoxybenzyl)-N,N-dimethylurea in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
Memantine is a medication that has been extensively studied for its use in treating Alzheimer's disease. It works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory. Memantine has several biochemical and physiological effects, including reducing the production of reactive oxygen species and increasing the production of BDNF. While N'-(2-methoxybenzyl)-N,N-dimethylurea has some limitations for lab experiments, it has a well-established mechanism of action and has been extensively studied in clinical trials. There are several future directions for research on N'-(2-methoxybenzyl)-N,N-dimethylurea, including the development of new formulations and exploring its potential use in other neurological disorders.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. In addition, N'-(2-methoxybenzyl)-N,N-dimethylurea has been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, traumatic brain injury, and multiple sclerosis.
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)12-8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHICNJNFJPQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-3-piperidinecarboxamide](/img/structure/B4186054.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)
![N-(4-methoxyphenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4186067.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4186111.png)
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)

![ethyl 5-{[4-(1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B4186127.png)

![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)